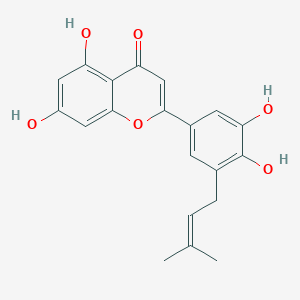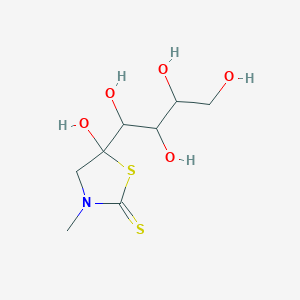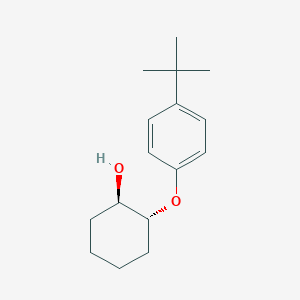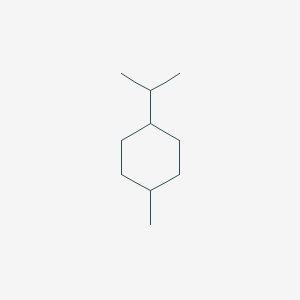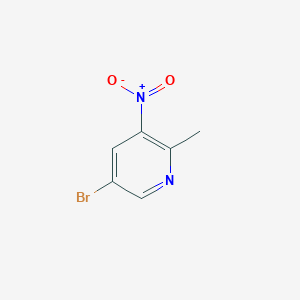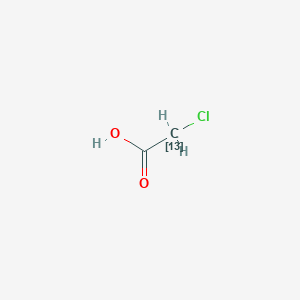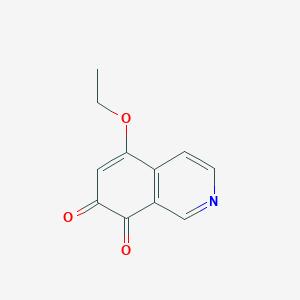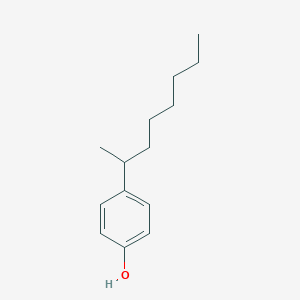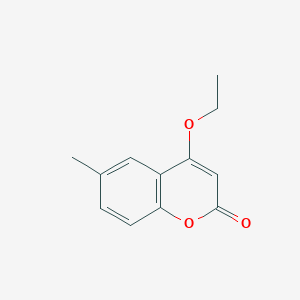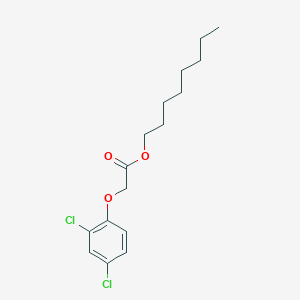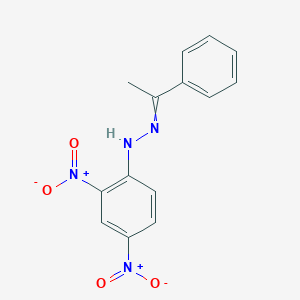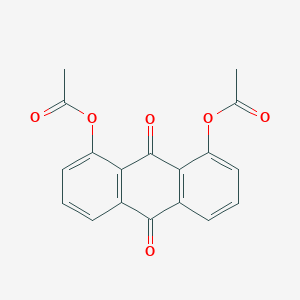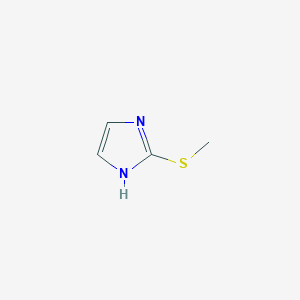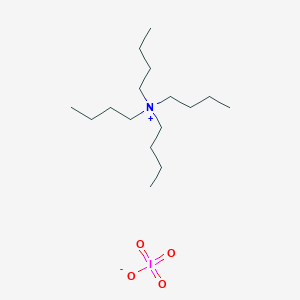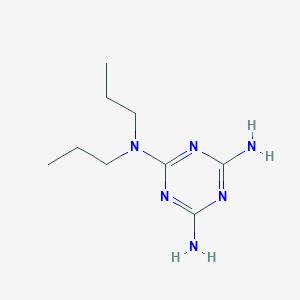
s-Triazine, 2,6-diamino-4-dipropylamino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Triazine, 2,6-diamino-4-dipropylamino-, also known as DPT or dipropyltriazine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPT is a heterocyclic compound that contains a triazine ring and two amino groups, making it a versatile molecule for chemical modification and synthesis.
Mecanismo De Acción
The mechanism of action of s-Triazine, 2,6-diamino-4-dipropylamino- in biological systems is not fully understood. However, studies have shown that s-Triazine, 2,6-diamino-4-dipropylamino- can interact with DNA and inhibit the activity of enzymes involved in DNA replication and transcription. s-Triazine, 2,6-diamino-4-dipropylamino- has also been shown to modulate the activity of ion channels and receptors in the nervous system.
Efectos Bioquímicos Y Fisiológicos
S-Triazine, 2,6-diamino-4-dipropylamino- has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In cancer cells, s-Triazine, 2,6-diamino-4-dipropylamino- has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In the nervous system, s-Triazine, 2,6-diamino-4-dipropylamino- has been shown to modulate the activity of ion channels and receptors, leading to the regulation of neuronal excitability and synaptic transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-Triazine, 2,6-diamino-4-dipropylamino- has several advantages for use in laboratory experiments, including its ease of synthesis, high purity, and stability. However, s-Triazine, 2,6-diamino-4-dipropylamino- also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on s-Triazine, 2,6-diamino-4-dipropylamino-, including the development of new synthetic methods for s-Triazine, 2,6-diamino-4-dipropylamino- derivatives, the investigation of the molecular mechanisms of s-Triazine, 2,6-diamino-4-dipropylamino- action in biological systems, and the exploration of new applications for s-Triazine, 2,6-diamino-4-dipropylamino- in material science and environmental science. Additionally, further studies are needed to evaluate the safety and toxicity of s-Triazine, 2,6-diamino-4-dipropylamino- in vivo and to determine its potential as a drug candidate for the treatment of human diseases.
In conclusion, s-Triazine, 2,6-diamino-4-dipropylamino- (s-Triazine, 2,6-diamino-4-dipropylamino-) is a versatile chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. s-Triazine, 2,6-diamino-4-dipropylamino- has been extensively studied for its potential applications in medicinal chemistry, material science, and environmental science. Although the mechanism of action of s-Triazine, 2,6-diamino-4-dipropylamino- in biological systems is not fully understood, it has been shown to have a range of biochemical and physiological effects in vitro and in vivo. Further research is needed to explore the potential of s-Triazine, 2,6-diamino-4-dipropylamino- for the development of new drugs and materials and to evaluate its safety and toxicity in vivo.
Métodos De Síntesis
The synthesis of s-Triazine, 2,6-diamino-4-dipropylamino- can be achieved through different methods, including the reaction of cyanuric chloride with dipropylamine or the reaction of 2,4,6-trichloro-1,3,5-triazine with dipropylamine. Both methods result in the formation of s-Triazine, 2,6-diamino-4-dipropylamino- as a white crystalline solid with a melting point of 146-148°C.
Aplicaciones Científicas De Investigación
S-Triazine, 2,6-diamino-4-dipropylamino- has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, s-Triazine, 2,6-diamino-4-dipropylamino- has been investigated as a potential drug candidate for the treatment of cancer, viral infections, and neurological disorders. In material science, s-Triazine, 2,6-diamino-4-dipropylamino- has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and porous polymers. In environmental science, s-Triazine, 2,6-diamino-4-dipropylamino- has been studied for its potential use in water treatment and soil remediation.
Propiedades
Número CAS |
1985-44-0 |
|---|---|
Nombre del producto |
s-Triazine, 2,6-diamino-4-dipropylamino- |
Fórmula molecular |
C9H18N6 |
Peso molecular |
210.28 g/mol |
Nombre IUPAC |
2-N,2-N-dipropyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C9H18N6/c1-3-5-15(6-4-2)9-13-7(10)12-8(11)14-9/h3-6H2,1-2H3,(H4,10,11,12,13,14) |
Clave InChI |
NXFHVQHZELIVKV-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1=NC(=NC(=N1)N)N |
SMILES canónico |
CCCN(CCC)C1=NC(=NC(=N1)N)N |
Otros números CAS |
1985-44-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



